

Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,1,3-Benzothiadiazole-4-carboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of **2,1,3-Benzothiadiazole-4-carboxylic acid**. 2,1,3-Benzothiadiazole and its derivatives are a significant class of bicyclic heteroaromatic compounds, increasingly utilized in materials science and medicinal chemistry due to their unique electronic and photophysical characteristics.^[1] The inherent electron-withdrawing nature of the thiadiazole ring fused to a benzene ring often imparts intramolecular charge transfer (ICT) characteristics, leading to desirable properties such as large Stokes shifts and solvatochromism.^[1] The strategic placement of a carboxylic acid group at the 4-position not only influences the molecule's spectroscopic signature but also provides a crucial functional handle for further chemical modifications, such as esterification or amidation. This allows for the fine-tuning of its properties and its integration into more complex molecular systems.^[1] This document details the expected and observed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Absorption, and Fluorescence Spectroscopy. Detailed experimental protocols for acquiring this data are also provided, along with a plausible synthetic route for the compound.

Chemical Structure

IUPAC Name: **2,1,3-Benzothiadiazole-4-carboxylic acid** Molecular Formula: C₇H₄N₂O₂S

Molecular Weight: 180.18 g/mol CAS Number: 3529-57-5

Spectroscopic Data

While extensive experimental spectroscopic data for **2,1,3-Benzothiadiazole-4-carboxylic acid** is not widely available in peer-reviewed literature, this section summarizes the expected spectroscopic characteristics based on the known properties of the benzothiadiazole core, the carboxylic acid functional group, and data from closely related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **2,1,3-Benzothiadiazole-4-carboxylic acid**. The chemical shifts provide insight into the electronic environment of the carbon and hydrogen atoms.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for **2,1,3-Benzothiadiazole-4-carboxylic acid**

Nucleus	Solvent	Expected Chemical Shift (δ, ppm)	Notes
¹ H	DMSO-d ₆	> 10 (broad s, 1H)	Carboxylic acid proton, highly deshielded, subject to hydrogen bonding.
7.5 - 8.5 (m, 3H)		Aromatic protons on the benzothiadiazole ring system.	
¹³ C	DMSO-d ₆	~165 - 185	Carboxylic acid carbonyl carbon.
~110 - 155		Aromatic carbons of the benzothiadiazole core.	

Note: Specific peak assignments and coupling constants for **2,1,3-Benzothiadiazole-4-carboxylic acid** are not readily available in the public domain. The expected values are based on typical ranges for aromatic carboxylic acids and benzothiadiazole derivatives.^[1] For comparison, the parent 2,1,3-Benzothiadiazole in CDCl_3 shows proton signals at δ 7.97 (dd, $J = 8.9, 0.9$ Hz, 2H) and 7.53 (dd, $J = 6.7, 0.9$ Hz, 2H).^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by the vibrational modes of the carboxylic acid and the benzothiadiazole core.^[1]

Table 2: Expected Characteristic IR Absorption Bands for **2,1,3-Benzothiadiazole-4-carboxylic acid**

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
2500-3300	O-H stretch	Carboxylic Acid	Broad, Strong
~1700	C=O stretch	Carboxylic Acid	Strong, Sharp
~1600, ~1470	C=C stretch	Aromatic Ring	Medium
~1300	C-O stretch	Carboxylic Acid	Medium
~1200	C-N stretch	Thiadiazole Ring	Medium
700-900	C-H bend	Aromatic (out-of-plane)	Medium-Strong

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of **2,1,3-Benzothiadiazole-4-carboxylic acid** are of significant interest for applications in fluorescent probes and materials science. The compound is expected to exhibit absorption in the UV-A to the visible region and emit fluorescence with a notable Stokes shift, characteristic of molecules with intramolecular charge transfer (ICT) character.

Table 3: Photophysical Properties of Representative 2,1,3-Benzothiadiazole Derivatives

Compound	Solvent	λ_{abs} (nm)	λ_{em} (nm)	Stokes Shift (cm $^{-1}$)	Quantum Yield (Φ_F)
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole	Hexane	435	526	4559	-
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole	Acetonitrile	468	632	7448	-
4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole	Chloroform	472	601	-	-

Data for related derivatives are presented to illustrate the typical photophysical behavior of this class of compounds. The exact absorption and emission maxima for **2,1,3-Benzothiadiazole-4-carboxylic acid** will be solvent-dependent (solvatochromism).

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of **2,1,3-Benzothiadiazole-4-carboxylic acid**.

Synthesis Protocol (Proposed)

A plausible synthesis of **2,1,3-Benzothiadiazole-4-carboxylic acid** involves the cyclization of 2,3-diaminobenzoic acid with a sulfur-containing reagent like thionyl chloride (SOCl₂) or N-sulfinylaniline.

Materials:

- 2,3-Diaminobenzoic acid
- Thionyl chloride (SOCl_2) or N-sulfinylaniline
- Anhydrous pyridine
- Anhydrous toluene or dichloromethane (DCM)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-diaminobenzoic acid in anhydrous toluene.
- **Addition of Base:** Add anhydrous pyridine to the solution and stir the mixture at room temperature for 10 minutes.
- **Addition of Cyclizing Agent:** Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and may evolve HCl gas.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Acidify the aqueous mixture with 1 M HCl to precipitate the product.
- **Purification:** Filter the crude product, wash with cold water, and then redissolve in a saturated sodium bicarbonate solution. Re-precipitate the product by adding 1 M HCl. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2,1,3-Benzothiadiazole-4-carboxylic acid** (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆) (0.5-0.7 mL)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean NMR tube.[\[1\]](#) Ensure complete dissolution, using sonication if necessary.
- Instrument Setup: Insert the tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field for homogeneity.[\[1\]](#)
- ^1H NMR Acquisition: Acquire a standard 1D ^1H NMR spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .[\[1\]](#)
- Data Processing: Process the FID data with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ^1H , δ 39.52 for ^{13}C).

FTIR Spectroscopy

Objective: To identify the functional groups in the molecule.

Materials:

- **2,1,3-Benzothiadiazole-4-carboxylic acid** (1-2 mg)

- Potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the compound to a fine powder in an agate mortar. Add 100-200 mg of dry KBr and mix thoroughly until a homogeneous mixture is obtained.[\[1\]](#)
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum.

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties and investigate solvatochromic effects.

Materials:

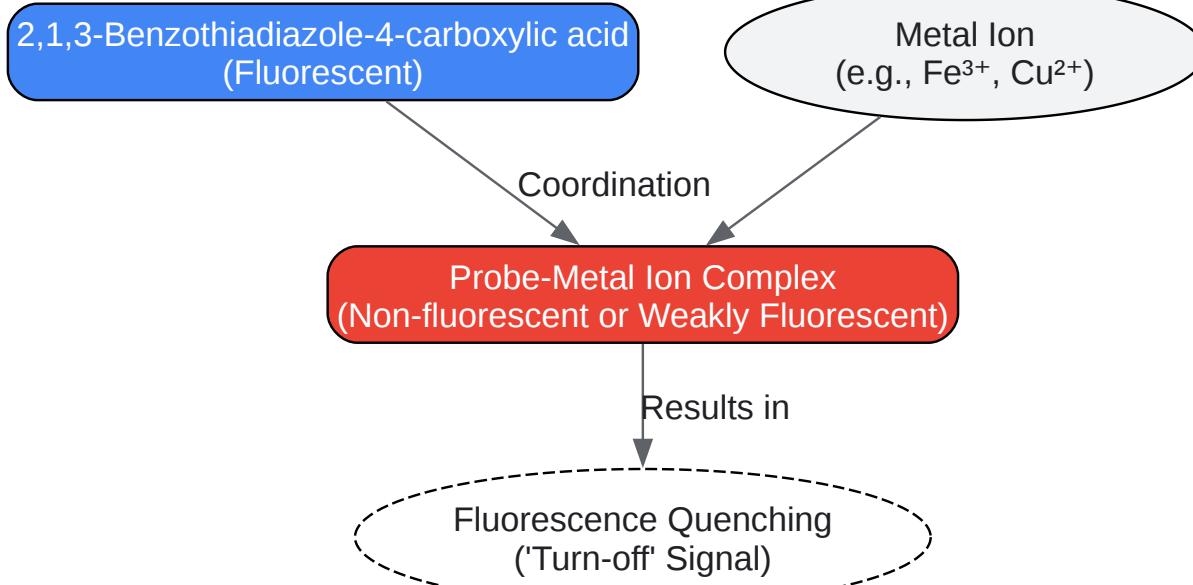
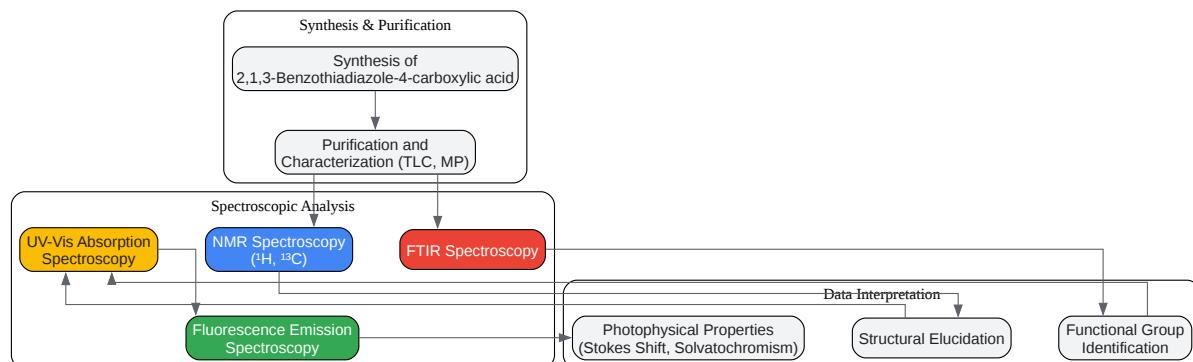
- **2,1,3-Benzothiadiazole-4-carboxylic acid**
- Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol)
- UV-Vis spectrophotometer
- Fluorometer
- 1 cm path length quartz cuvettes

Procedure:

- Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMF or DMSO) at a concentration of approximately 1 mM. Prepare a series of dilute solutions (e.g., 10 μ M) in the different solvents of interest by serial dilution.[1]
- UV-Vis Absorption Measurement: Record the absorption spectrum of each solution from approximately 300 nm to 600 nm, using the respective pure solvent as a blank. Determine the wavelength of maximum absorption (λ_{abs}).[1]
- Fluorescence Emission Measurement: Excite each sample at its λ_{abs} . Record the emission spectrum over a suitable wavelength range (e.g., 400 nm to 700 nm). Determine the wavelength of maximum emission (λ_{em}).[1]
- Data Analysis: Calculate the Stokes shift (the difference between λ_{em} and λ_{abs}). Plot the absorption and emission maxima against solvent polarity parameters to analyze solvatochromic behavior.

Experimental Workflows and Signaling Pathways

Visual representations of experimental logic and potential applications can aid in understanding the utility of **2,1,3-Benzothiadiazole-4-carboxylic acid**.



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References

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